p-Tolylmercuric chloride

Organomercury kinetics Protodemercuration Electrophilic substitution

Researchers selecting arylmercuric reagents often overlook quantifiable performance differences. p-Tolylmercuric chloride provides measurable advantages: • 7× faster protodemercuration vs phenylmercuric chloride (k_rel = 7 vs 1), reducing reaction times • 0.40 eV lower adiabatic IE (8.7 eV), altering redox behavior and MS sensitivity • Cost-effective synthesis from p-toluenesulfonyl chloride, a saccharin industry by-product

Molecular Formula C7H7ClHg
Molecular Weight 327.17 g/mol
CAS No. 539-43-5
Cat. No. B015773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Tolylmercuric chloride
CAS539-43-5
SynonymsChloro(4-methylphenyl)mercury;  p-Tolylmercury Chloride;  (p-Methylphenyl)Mercuric Chloride;  p-Chloromercuriotoluene;  p-Methylphenylmercury Chloride;  NSC 36721; 
Molecular FormulaC7H7ClHg
Molecular Weight327.17 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)[Hg+].[Cl-]
InChIInChI=1S/C7H7.ClH.Hg/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q;;+1/p-1
InChIKeyPWIXOHDPHIQCLY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Tolylmercuric Chloride: Physicochemical Identity & Sourcing


p-Tolylmercuric chloride is an arylmercuric chloride bearing a para-methyl substituent on the aromatic ring, classified as an organomercury compound. Its molecular formula is C₇H₇ClHg with a molecular weight of 327.17 g·mol⁻¹ and a melting point of 223–227 °C [1]. The compound is supplied as a white crystalline solid with typical commercial purity of ≥95%. Gas-phase ionization energy determinations via He(I)/He(II) photoelectron spectroscopy have established adiabatic and vertical IE values of 8.7 eV and 9.10 eV, respectively [1]. Comprehensive spectroscopic characterization (¹H NMR, IR, Raman) is archived in the SDBS database [2].

p-Tolylmercuric Chloride: Why Generic Substitution Fails


The para-methyl substituent in p-tolylmercuric chloride is not a spectator group; it modulates both the electronic structure and the reaction kinetics of the C–Hg bond in quantifiable ways. Direct kinetic measurements demonstrate a 7-fold increase in protodemercuration rate relative to the unsubstituted phenyl analog [1], while photoelectron spectroscopy reveals a 0.40 eV lower adiabatic ionization energy [2]. These differences mean that selection of p-tolylmercuric chloride over phenylmercuric chloride alters reaction time scales, product distribution, and the redox behavior of the organomercury reagent. Furthermore, the synthetic route from p-toluenesulfonyl chloride—a low-cost by-product of saccharin manufacture—provides an economic advantage absent for many other arylmercuric chlorides [3]. Procurement decisions based solely on the arylmercuric chloride class designation ignore these measurable, consequential distinctions.

p-Tolylmercuric Chloride: Quantitative Differentiation Evidence


Enhanced Protodemercuration Rate

In a direct head-to-head kinetic study of protodemercuration (displacement of the HgCl group by hydrogen) in aqueous alcoholic hydrochloric acid at 70 °C, p-tolylmercuric chloride exhibited a relative rate of 7 compared to phenylmercuric chloride (relative rate = 1) [1]. The reaction was established to be first order in RHgCl, first order in hydrogen ion, and zero order in chloride ion. The full relative rate series was: phenyl = 1, p-tolyl = 7, m-tolyl = 2.4, p-chlorophenyl = 0.67, m-chlorophenyl = 0.26, p-methoxyphenyl = 150, m-methoxyphenyl = 0.71. A Hammett plot of log k against σ⁺ yielded a ρ value of −2.44 with a correlation coefficient of 0.986 [1].

Organomercury kinetics Protodemercuration Electrophilic substitution Reaction rate comparison

Ionization Energy Reduction

He(I) and He(II) photoelectron spectroscopy measurements performed in the same study by Furlani et al. (1981) determined the adiabatic ionization energy of p-tolylmercuric chloride as 8.7 eV and the vertical IE as 9.10 eV [1]. Under identical experimental conditions, phenylmercuric chloride yielded an adiabatic IE of 9.10 eV and a vertical IE of 9.40 eV [2]. The para-methyl substituent thus lowers the adiabatic IE by 0.40 eV (4.4%) and the vertical IE by 0.30 eV (3.2%) relative to the unsubstituted phenyl compound.

Photoelectron spectroscopy Ionization energy Electronic structure Organomercury compounds

Saccharin By-Product Synthesis

p-Tolylmercuric chloride can be prepared directly from p-toluenesulfonyl chloride, which is obtained as a low-cost by-product of saccharin manufacture [1]. The Peters reaction between sodium p-toluenesulfinate and mercuric chloride in boiling water produces the target compound with sulfur dioxide evolution [1]. This route avoids the use of expensive Grignard reagents or direct mercuration of toluene (which yields difficult-to-separate isomeric mixtures) [1]. In contrast, phenylmercuric chloride lacks an equivalently economical industrial precursor stream; its synthesis typically requires either direct mercuration of benzene under pressure with poor yields, or preparation via phenylmagnesium bromide and mercuric chloride [1]. For gram-to-kilogram procurement, the p-toluenesulfinate route provides a structurally defined single isomer (para-substituted) with reliable scalability.

Organomercury synthesis Arylsulfinic acid route p-Toluenesulfonyl chloride Process chemistry

Multi-Endpoint Toxicity & Genotoxicity Profile

Hempel et al. (1995) evaluated the toxicity and genotoxicity of eight organomercury species—including p-tolylmercury chloride—using six standardized bioassays: resazurin reduction, Spirillum volutans motility, Panagrellus redivivus nematode lethality, Toxi-Chromotest, and SOS-Chromotest [1][2]. p-Tolylmercury chloride was explicitly included alongside methylmercury chloride, methoxyethylmercury chloride, ethylmercury chloride, ethoxyethylmercury chloride, phenylmercury chloride, nitromersol, and inorganic Hg²⁺ [1]. The study generated a relative toxicity ranking across all six endpoints. The SOS-Chromotest indicated that p-tolylmercury chloride exhibited genotoxic activity, along with 5–7 of the other tested organomercurials [1]. All organomercurials demonstrated stronger reduction activity than inorganic mercury in the resazurin test [1].

Organomercury toxicology Genotoxicity Bioassay battery Risk assessment

Carbene Insertion into Hg–Cl Bond

Seyferth et al. (1968) demonstrated that p-tolylmercuric chloride reacts with dichlorocarbene (generated from PhHgCCl₂Br in refluxing benzene) to yield exclusively p-tolyl(trichloromethyl)mercuric chloride via insertion of CCl₂ into the Hg–Cl bond [1]. This reaction established that CCl₂ transfer into the HgCl linkage is the operative mechanism, with no competing insertion into the Hg–C(aryl) bond observed. The study explicitly compared the behavior of p-tolylmercuric chloride with phenylmercuric chloride and mercuric chloride in the same PhHgCCl₂Br system, confirming that the aryl substituent does not alter the insertion selectivity but does affect the physical properties and downstream reactivity of the resulting trichloromethyl derivative [1].

Carbene insertion Organomercury reactivity Hg–Cl bond activation Dichlorocarbene transfer

p-Tolylmercuric Chloride: Research & Industrial Applications


Mechanistic Electrophilic Aromatic Substitution

The 7-fold higher protodemercuration rate of p-tolylmercuric chloride relative to phenylmercuric chloride, quantified by Brown et al. (1965) under standardized kinetic conditions [1], makes this compound the preferred substrate when a faster, entropy-driven Hg–C cleavage is desired for mechanistic investigations. Researchers studying Hammett relationships in organometallic reaction mechanisms can use p-tolylmercuric chloride as part of a calibrated series (σ⁺ = −0.31 for p-CH₃) alongside m-tolyl, p-chlorophenyl, and p-methoxyphenyl analogs to probe electronic effects on reaction rates.

para-Tolyl Organometallic Intermediate Synthesis

The clean, exclusive insertion of dichlorocarbene into the Hg–Cl bond of p-tolylmercuric chloride, demonstrated by Seyferth et al. (1968) [2], establishes this reagent as a reliable entry point to p-tolyl(trichloromethyl)mercuric chloride. This intermediate serves as a masked C₁-synthon or carbene precursor in organometallic synthesis. Procurement of p-tolylmercuric chloride, rather than phenylmercuric chloride, is indicated when the para-tolyl group is required for downstream product crystallinity, solubility, or spectroscopic identification.

Environmental Mercury Speciation & Toxicology

The inclusion of p-tolylmercury chloride in the multi-assay toxicity ranking study by Hempel et al. (1995) [3] validates its use as a reference compound in environmental mercury speciation and toxicological research. Laboratories developing HPLC-AFS methods for organomercury analysis or conducting comparative toxicity assessments in soil and sediment matrices can use p-tolylmercury chloride as a characterized arylmercuric standard with documented behavior across six bioassay endpoints.

Cost-Efficient Pilot-Scale Synthesis

The well-established synthetic route from p-toluenesulfonyl chloride—a saccharin industry by-product—described by Whitmore et al. (1923) [4], provides an economically favorable path to p-tolylmercuric chloride at scales from grams to kilograms. For research groups or pilot facilities requiring a structurally defined, single-isomer arylmercuric chloride without the expense of Grignard-based routes or the separation challenges of direct toluene mercuration, p-tolylmercuric chloride offers a procurement advantage linked to its precursor supply chain.

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